molecular formula C22H19N3O B14436244 2-Benzylimino-4,4-diphenyl-imidazolidin-5-on CAS No. 78451-64-6

2-Benzylimino-4,4-diphenyl-imidazolidin-5-on

Cat. No.: B14436244
CAS No.: 78451-64-6
M. Wt: 341.4 g/mol
InChI Key: JCBNYRMDZOPOEH-UHFFFAOYSA-N
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Description

2-Benzylimino-4,4-diphenyl-imidazolidin-5-on is a heterocyclic compound that belongs to the imidazolidine family. This compound is characterized by its unique structure, which includes a benzyl group, two phenyl groups, and an imidazolidinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylimino-4,4-diphenyl-imidazolidin-5-on typically involves the reaction of 3-phenyl-1,2-diaminopropane with benzyl isocyanide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high yield of pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylimino-4,4-diphenyl-imidazolidin-5-on undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzylimino-4,4-diphenyl-imidazolidin-5-on has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Benzylimino-4,4-diphenyl-imidazolidin-5-on involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its antimicrobial effects. Additionally, the compound’s interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

  • Imidazolidine-2-thione
  • Imidazole-2-thione
  • 4-Benzyl-2-imidazolidinethione

Comparison: 2-Benzylimino-4,4-diphenyl-imidazolidin-5-on is unique due to its specific structural features, such as the presence of both benzyl and diphenyl groups. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, while imidazolidine-2-thione and imidazole-2-thione exhibit antimicrobial and antifungal activities, this compound may offer enhanced potency and selectivity due to its additional functional groups .

Properties

CAS No.

78451-64-6

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

2-benzylimino-5,5-diphenylimidazolidin-4-one

InChI

InChI=1S/C22H19N3O/c26-20-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)25-21(24-20)23-16-17-10-4-1-5-11-17/h1-15H,16H2,(H2,23,24,25,26)

InChI Key

JCBNYRMDZOPOEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C2NC(=O)C(N2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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